molecular formula C13H10ClN3O3 B3842180 4-chloro-N'-(4-nitrophenyl)benzohydrazide CAS No. 5331-71-5

4-chloro-N'-(4-nitrophenyl)benzohydrazide

Cat. No.: B3842180
CAS No.: 5331-71-5
M. Wt: 291.69 g/mol
InChI Key: VTUSZVXQUXFZGC-UHFFFAOYSA-N
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Description

4-chloro-N’-(4-nitrophenyl)benzohydrazide is an organic compound with the molecular formula C14H10ClN3O3 It is a hydrazone derivative, characterized by the presence of a hydrazide group attached to a benzene ring substituted with a chlorine atom and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-chloro-N’-(4-nitrophenyl)benzohydrazide can be synthesized through the condensation reaction between 4-chlorobenzohydrazide and 4-nitrobenzaldehyde. The reaction typically occurs in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for 4-chloro-N’-(4-nitrophenyl)benzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-(4-nitrophenyl)benzohydrazide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: 4-chloro-N’-(4-aminophenyl)benzohydrazide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding azides or other oxidized products.

Scientific Research Applications

4-chloro-N’-(4-nitrophenyl)benzohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N’-(4-nitrophenyl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the nitrophenyl group can undergo redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

4-chloro-N’-(4-nitrophenyl)benzohydrazide can be compared with other hydrazone derivatives, such as:

    4-chloro-N’-(4-hydroxy-3-nitrobenzylidene)benzohydrazide: Similar structure but with a hydroxyl group, leading to different chemical and biological properties.

    4-chloro-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide:

These similar compounds highlight the unique properties of 4-chloro-N’-(4-nitrophenyl)benzohydrazide, particularly its nitrophenyl group, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-chloro-N'-(4-nitrophenyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O3/c14-10-3-1-9(2-4-10)13(18)16-15-11-5-7-12(8-6-11)17(19)20/h1-8,15H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUSZVXQUXFZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389289
Record name 4-Chloro-N'-(4-nitrophenyl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5331-71-5, 965-06-0
Record name 4-Chloro-N'-(4-nitrophenyl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLOROBENZOIC N2-(4-NITROPHENYL)HYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Nitrophenylhydrazine (32.0 g, 0.21 mole) was slurried in acetonitrile (500 ml) and the mixture was cooled to 0° C. A solution of 4-chlorobenzoyl chloride (17.5 g, 0.10 mole) in acetonitrile (25 ml) was added dropwise to the cooled slurry. The reaction mixture was allowed to stand overnight. The mixture was filtered and the solid was washed with acetonitrile, then thoroughly with water. The product was recrystallized from acetonitrile and decolorized with charcoal to give a pale yellow solid. Yield 24.8 g (85%), m.p. 245.5°-248.5° C.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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